molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B3012426
CAS RN: 1111151-35-9
M. Wt: 487.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as potential anticancer agents .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The precise structure is analyzed by single crystal X-ray diffraction (XRD) .


Chemical Reactions Analysis

The reaction of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction has been used to synthesize quinazolin-4(3H)-ones . This method is transition metal and external oxidant free, and easy to operate .

Scientific Research Applications

Cancer Therapy

Compounds with the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety have been explored for their anticancer properties. They have shown potential as c-Met kinase inhibitors , which play a role in the development and progression of various cancers . By inhibiting this kinase, the compound could be used to treat cancers that exhibit abnormal c-Met activity.

DNA Intercalation

Derivatives of [1,2,4]triazolo[4,3-a]quinazoline have been studied for their ability to intercalate DNA . This process can inhibit the replication of cancer cells and induce apoptosis, making these compounds valuable for developing new anticancer drugs.

Antimicrobial Activity

The [1,2,4]triazolo[4,3-a]quinazoline scaffold has been incorporated into molecules designed to combat bacterial and fungal infections . The compound’s structural features may contribute to its antimicrobial efficacy, potentially leading to new treatments for resistant strains of bacteria and fungi.

PCAF Bromodomain Inhibition

Compounds similar to the one have been identified as inhibitors of the PCAF bromodomain . This inhibition can modulate gene expression and has implications for cancer treatment, as the PCAF bromodomain is involved in the regulation of oncogenes and tumor suppressors.

Neurokinin Receptor Antagonism

The compound has structural similarities to known neurokinin receptor antagonists . These receptors are involved in various physiological processes, including pain perception and inflammation. As such, the compound could have applications in pain management and the treatment of inflammatory diseases.

Future Directions

The compound and its derivatives could be further investigated for their potential as anticancer agents . They could also be evaluated for their DNA binding activities . The results of these studies could guide the design, optimization, and investigation of more potent analogs .

properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWODNQBHEYUQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.